molecular formula C12H13NO2 B2508657 2,3,3-Trimethyl-4-carboxy-3H-indole CAS No. 1361397-78-5

2,3,3-Trimethyl-4-carboxy-3H-indole

Cat. No. B2508657
CAS RN: 1361397-78-5
M. Wt: 203.241
InChI Key: DLFRWILZUBBIOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-carboxylated indoles, which includes compounds like 2,3,3-Trimethyl-4-carboxy-3H-indole, has been explored through various methods. One approach involves a tandem-type cyclization of 2-ethynylanilines followed by CO2 fixation at the 3-position of the indole ring, which proceeds efficiently under mild conditions without the need for transition metal catalysts . Another method reported the direct C3 functionalization of free (N-H) indoles using electrophiles such as acid chlorides and chloroformates via a common N-indolyl triethylborate intermediate, which is compatible with various substituents and yields a range of 3-acylindoles and indole-3-carboxylic esters .

Molecular Structure Analysis

The molecular structure of related indole derivatives has been characterized using single crystal X-ray diffraction. For instance, derivatives of 1,3,3-trimethyl-2-methylene-2,3-dihydro-1H-indole have been synthesized, and their crystal structures revealed that they consist of an enaminoketone group formed by a Fischer base indole bonded with benzoyl chloride derivatives substituted at para-positions. These molecules adopt a s-cis conformation with respect to the C=O bond towards the C=C bond and exhibit weak intra and intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Indole derivatives exhibit interesting chemical behaviors, such as reverse photochromism, where a compound like 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid changes color in polar solvents and the color is bleached upon irradiation with light. The color reappears thermally once the irradiation stops. This behavior is attributed to the merocyanine dye-like structure due to intramolecular proton transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be inferred from their crystal structures. For example, indole-3-carboxylic acid forms centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds. These structural features influence the compound's solubility, melting point, and other physical properties .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diels-Alder Reactions : Indole, including derivatives like 2,3,3-Trimethyl-4-carboxy-3H-indole, can react with 1,2,4-triazines to produce various cycloadducts, such as β- or γ-carbolines and benzo[f][1,7]naphthyridines. The regiochemistry of these adducts is influenced by the electronic effects of the triazine substituents (Benson, Gross, & Snyder, 1990).

  • Indole-Alkylating Agents : Reactions of 2,3,3-Trimethyl-3H-indole with haloacetic acid amides lead to the formation of indolium salts and imidazo[1,2-a]indol-2-ones (Degutis, Schachkus, & Urbonavichyus, 1985).

  • Oligomerization in Aqueous Acid : Indole-3-carbinol, a related compound, shows oligomerization in acidic media to produce various biologically active substances (Grose & Bjeldanes, 1992).

  • Catalytic Hydrogenation : 2,3,3-Trimethyl-3H-indole reacts with nitrile oxides to produce 1,2,4-oxadiazolo[4,5-a]indolines, which can be further processed via catalytic hydrogenation (Malamidou-Xenikaki & Coutouli-argyropoulou, 1990).

Biological and Pharmacological Studies

  • Sirtuin Inhibitors : Certain indole derivatives, such as tetrahydroindoles, have been found to be potent and selective SIRT2 inhibitors. These compounds can serve as starting points for drug discovery, highlighting the potential of indole scaffolds in medicinal chemistry (Vojacek et al., 2019).

  • Synthesis of Fluorescent Probes : Cyanine derivatives of indoles, such as 2,3,3-Trimethyl-3H-indole, are used in the synthesis of ratiometric fluorescent probes for pH detection. These probes are useful in various spectroscopic imaging studies (Wang, 2021).

  • Anti-Microbial Activity : Indole derivatives have been synthesized and studied for their antimicrobial properties. These compounds, derived from indole and quinoline moieties, play a significant role in the development of pharmaceutically important molecules (Basavarajaiah & Miuthyunjayaswamy, 2009).

  • Enzyme Induction Studies : Indole-3-carbinol and its acid reaction products have been shown to induce enzyme activities such as cytochrome P-450IA1 apoprotein level and DT-diaphorase activity in vitro, revealing their potential in biochemical research (de Kruif et al., 1991).

  • Carbazole Synthesis : Indoles can be converted to carbazoles using a Pd–Cu–Ag trimetallic system, which is useful in the synthesis of compounds like granulatimide, a Chk1 kinase inhibitor (Ozaki et al., 2013).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2,3,3-trimethyl-3h-indole-4-carboxylic acid, have been found to bind with high affinity to multiple receptors . This suggests that 2,3,3-Trimethyl-3H-Indole-4-Carboxylic Acid may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2,3,3-Trimethyl-3H-Indole-4-Carboxylic Acid may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that 2,3,3-Trimethyl-3H-Indole-4-Carboxylic Acid affects multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that 2,3,3-Trimethyl-3H-Indole-4-Carboxylic Acid has diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3-Trimethyl-3H-Indole-4-Carboxylic Acid . These factors could include temperature, pH, and the presence of other molecules in the environment.

properties

IUPAC Name

2,3,3-trimethylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-12(2,3)10-8(11(14)15)5-4-6-9(10)13-7/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFRWILZUBBIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C1(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-hydrazinobenzoic acid (30.0 g, 197 mmol), isopropylmethylketone (31.7 mL, 296 mmol) in ethanol (500 mL) and sulfuric acid (5 mL) was heated under reflux in an oil bath for 20 h. After cooling to ambient temperature the solvent was evaporated off under reduced pressure to a small volume of ˜200 mL. Collected the solid with a filter funnel, washed with iPrOH (3×30 mL) and ethyl ether (3×30 mL) and dried. Further drying of the solid in an oven at 45° C. under high vacuum for 18 h provided 32.59 g (81.3%) of the product. (This is [0148]1.2)
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
81.3%

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